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Compound of Interest

Compound Name:

1-(3-HYDROXY-4-

METHOXYPHENYL)-2-

NITROPROPENE

CAS No.: 322474-08-8

Cat. No.: B1501663

Get Quote

Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 1-(3-hydroxy-4-
methoxyphenyl)-2-nitropropene (often referred to as 3-hydroxy-4-methoxy-β-methyl-β-

nitrostyrene) and its primary precursor, Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1]

Targeted at pharmaceutical researchers and analytical chemists, this document focuses on the

Henry Reaction pathway.[1] It addresses the critical analytical challenge of distinguishing the

target regioisomer from its structural analogs (e.g., Vanillin derivatives) and validating the

completion of the nitroaldol condensation via IR and NMR spectroscopy.[1]

Part 1: Structural Context & Reaction Pathway
The synthesis of 1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene involves the condensation

of Isovanillin with Nitroethane.[1] This transformation alters the hybridization of the benzylic
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carbon and introduces a nitro-alkene moiety, resulting in distinct spectroscopic signatures.[1]

The Henry Condensation[1][2][3]
Precursor (Substrate): Isovanillin (Aldehyde,

Carbonyl)[1]

Reagent: Nitroethane (Nitroalkane)[2][3]

Catalyst System: Ammonium Acetate / Glacial Acetic Acid (buffer system) or n-Butylamine.[1]

Product: 1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene (Conjugated Nitroalkene).[1]

Regioisomer Criticality
Differentiation between the target (Isovanillin-derived) and its isomer (Vanillin-derived) is vital in

medicinal chemistry, as the position of the hydroxyl group (3-OH vs. 4-OH) significantly impacts

biological activity, particularly in antimicrobial and anticancer applications [1, 2].[1]

Part 2: Spectroscopic Fingerprinting
The following tables summarize the diagnostic signal shifts required to confirm the

transformation.

Infrared (FT-IR) Spectroscopy Comparison
The most immediate confirmation of reaction progress is the disappearance of the carbonyl

stretch and the appearance of nitro bands.[1]
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Functional Group

Precursor:
Isovanillin (

)

Product:
Nitropropene (

)

Status

C=O Stretch 1670 – 1695 (Strong) Absent Primary Indicator

NO₂ Asymmetric Absent 1510 – 1550 (Strong) Product Marker

NO₂ Symmetric Absent
1320 – 1360

(Medium)
Product Marker

C=C Alkenyl
1580-1600 (Aromatic

only)

1600 – 1640

(Conjugated)
Confirmation

O-H Stretch 3200 – 3400 (Broad) 3200 – 3450 (Broad) Retained

Analyst Note: The loss of the sharp aldehyde peak at ~1680

is the "Go/No-Go" decision point for reaction completion.

Nuclear Magnetic Resonance ( H-NMR)
NMR provides definitive structural proof, specifically distinguishing the

-methyl substitution pattern.[1]

Proton
Environment

Precursor:
Isovanillin (

ppm)

Product:
Nitropropene (

ppm)

Multiplicity

Aldehyde (-CHO) 9.70 – 9.85 Absent Singlet

Vinyl (=CH-NO₂) Absent 7.95 – 8.15 Singlet (Broad)

Side Chain Methyl Absent 2.40 – 2.50 Singlet/Fine Doublet

Methoxy (-OCH₃) 3.80 – 3.95 3.85 – 3.95 Singlet

Aromatic Ring 6.90 – 7.50 6.80 – 7.20 Multiplet
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Key Diagnostic Shift: The aldehyde proton singlet at >9.7 ppm must completely disappear. The

appearance of the vinyl proton near 8.0 ppm confirms the dehydration step of the Henry

reaction was successful.[1]

UV-Vis Spectroscopy[1]
Phenomenon: Bathochromic Shift (Red Shift).

Mechanism: The product possesses an extended

-conjugation system (Phenyl ring + Alkene + Nitro group) compared to the precursor.

Observation: The product typically appears as bright yellow/orange crystals, whereas

Isovanillin is off-white/pale yellow.[1] This visual change correlates to a shift in

toward the visible region (>350 nm).

Part 3: Experimental Protocols
Synthesis of Reference Standard (Scale: 10 mmol)
This protocol is designed to generate a reference standard for spectroscopic calibration.

Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux

condenser.

Charging: Add Isovanillin (1.52 g, 10 mmol) and Ammonium Acetate (0.3 g, ~4 mmol).

Solvent/Reagent: Add Glacial Acetic Acid (10 mL) and Nitroethane (1.5 mL, ~20 mmol).

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.

Monitoring: Spot TLC (Silica gel; Mobile phase 3:1 Hexane:Ethyl Acetate). Look for the

disappearance of the lower Rf spot (Isovanillin).

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

The product should precipitate as a yellow solid.[1][4]
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Purification: Filter the crude solid. Recrystallize from hot ethanol or methanol to obtain bright

yellow needles.[1]

Drying: Vacuum dry at 40°C for 4 hours before spectroscopic analysis.

Analytical Method: HPLC-UV
For quantitative purity assessment during stability studies.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid[1]

B: Acetonitrile + 0.1% Formic Acid

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm and 360 nm (Specific for the nitrostyrene chromophore).

Retention Time: The Nitropropene product will elute significantly later (more hydrophobic)

than the Isovanillin precursor.[1]

Part 4: Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for validating the product using the

spectroscopic data described above.
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Crude Reaction Product

Step 1: FT-IR Analysis
(Solid State/ATR)

Is Carbonyl Peak
(1670-1690 cm⁻¹) Present?

Reaction Incomplete
(Continue Reflux)

Yes (Strong Peak)

Are Nitro Peaks Present?
(1510 & 1340 cm⁻¹)

No (Peak Absent)

No

Step 2: ¹H-NMR Prep
(Solvent: CDCl₃ or DMSO-d₆)

Yes

Identify Vinyl Proton
(Singlet @ ~8.0 ppm)

Absent

Check Residual Aldehyde
(Singlet @ ~9.8 ppm)

Present

VALIDATED PRODUCT
1-(3-OH-4-OMe-phenyl)-2-nitropropene

Not Detected

Requires Recrystallization

Detected (>2%)

Click to download full resolution via product page
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Caption: Analytical decision matrix for validating the Henry Reaction product. Blue nodes

indicate procedural steps; Yellow diamonds indicate decision gates based on spectral data.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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